molecular formula C8H5Cl2NS B011738 4-Chloro-2-(chloromethyl)benzothiazole CAS No. 110704-20-6

4-Chloro-2-(chloromethyl)benzothiazole

Cat. No. B011738
M. Wt: 218.1 g/mol
InChI Key: JPUJBRJTDSCBQS-UHFFFAOYSA-N
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Description

“4-Chloro-2-(chloromethyl)benzothiazole” is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are sulfur-containing heterocycles and involve a benzene ring fused to a thiazole ring . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .


Synthesis Analysis

The synthesis of benzothiazole compounds, including “4-Chloro-2-(chloromethyl)benzothiazole”, has been a subject of interest in recent years. One of the common methods for the synthesis of benzothiazole compounds is the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-(chloromethyl)benzothiazole” involves a benzene ring fused to a thiazole ring, with a chloromethyl group attached to the 2nd position of the benzothiazole . The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view .

Scientific Research Applications

  • Synthesis of s-triazolo- and 1,2,4-oxadiazolo Fused Systems : It is used in the synthesis of s-triazolo- and 1,2,4-oxadiazolo fused systems (Abdel-rahman et al., 1993).

  • CNS Depressants, Muscle Relaxants, and Anticonvulsants : 4-chloro and 6-bromo analogues of 3-benzyl-5-methyl-2-(chloromethyl)benzothiazole are active as CNS depressants, muscle relaxants, and anticonvulsants (Shyam & Tiwari, 1977).

  • Anti-Breast Cancer Agents : It serves as a prototype molecule for developing new anti-breast cancer agents (Solomon, Hu, & Lee, 2009).

  • Antitumor Activity : As a novel derivative of 2-amino benzothiazoles, it has shown antitumor activity against nine cancer cell lines (Noolvi, Patel, & Kaur, 2012).

  • Synthesis of Schiff Bases and Metal Complexes : It is a starting material for synthesizing new benzothiazole-derived Schiff bases and metal complexes (Mahmood, Aldabbagh, & Mahmoud, 2021).

  • Anticancer Activity on Various Cancer Cell Lines : It has demonstrated anticancer activity on leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines (Havrylyuk et al., 2010).

  • Selective Potent Antitumor Properties : Exhibits highly selective, potent antitumor properties in vitro and in vivo (Bradshaw et al., 2002).

  • Inhibition of Human Ovarian Carcinoma Cell Lines : 2-(4-aminophenyl)benzothiazoles, including 4-Chloro-2-(chloromethyl)benzothiazole, potently inhibit specific human ovarian carcinoma cell lines (Bradshaw et al., 1998).

  • Conversion in Mild Reaction Conditions : The conversion of 2-chloromethyl-5-methoxy-4H-pyran-4-one to 2-amino-5-hydroxy-6-methoxybenzothiazole hydrochloride under mild reaction conditions has potential applications (White, Schwan, & Alaimo, 1980).

  • Potent and Selective Antitumor Activity Against Various Cancer Cell Lines : Exhibits potent and selective antitumor activity against various cancer cell lines (Bradshaw, Stevens, & Westwell, 2001).

Safety And Hazards

The safety data sheet for “4-Chloro-2-(chloromethyl)benzothiazole” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 2 Inhalation, Acute Tox. 3 Oral, Aquatic Chronic 2, and Eye Irrit. 2 .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles, including “4-Chloro-2-(chloromethyl)benzothiazole”, are anticipated to be related to green chemistry . The synthesis of benzothiazoles from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials are expected to be the focus of future research .

properties

IUPAC Name

4-chloro-2-(chloromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUJBRJTDSCBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(chloromethyl)benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Kotani, Y Nagaki, A Ishii, Y Konishi… - Journal of medicinal …, 1997 - ACS Publications
Accumulation of intracellular sorbitol, the reduced product of glucose, catalyzed by aldose reductase (AR) (EC 1.1.1.21), is thought to be the cause of the development of diabetic …
Number of citations: 66 pubs.acs.org

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